Tetrazane
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Overview
Description
Tetrazane is a chemical compound with the molecular formula H₂NN=NNH₂. It is a colorless material known for its explosive properties. This compound is part of a broader class of nitrogen-rich compounds that have significant applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazane can be synthesized through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . One common method involves the reaction of substituted nitrile with hydrated hydrazine in the presence of dichloromethane and further oxidation by sodium nitrite in acetic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the explosive nature of the compound safely .
Chemical Reactions Analysis
Types of Reactions: Tetrazane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Sodium nitrite in acetic acid.
Reduction: Hydrazine hydrate.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Nitrogen oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Tetrazane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in bioorthogonal chemistry for cellular labeling and live-cell imaging.
Medicine: Investigated for its potential use in drug delivery and oncotherapy.
Industry: Utilized in the production of energetic materials and explosives.
Mechanism of Action
Tetrazane exerts its effects through various molecular targets and pathways. In bioorthogonal chemistry, it participates in inverse electron demand Diels–Alder cycloaddition reactions, which are rapid and efficient. This reaction mechanism involves the formation of a cycloaddition product with strained alkenes or alkynes .
Comparison with Similar Compounds
Tetrazole: A compound with a five-membered ring containing four nitrogen atoms and one carbon atom.
Triazane: A compound with three nitrogen atoms in its structure.
Comparison:
Tetrazane vs. Tetrazole: this compound has a linear structure with a double bond between nitrogen atoms, while tetrazole has a ring structure.
This compound vs. Triazane: this compound contains four nitrogen atoms, making it richer in nitrogen content compared to triazane, which has three nitrogen atoms.
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its role in bioorthogonal chemistry highlight its significance in modern research.
Properties
CAS No. |
6054-69-9 |
---|---|
Molecular Formula |
H6N4 |
Molecular Weight |
62.08 g/mol |
InChI |
InChI=1S/H6N4/c1-3-4-2/h3-4H,1-2H2 |
InChI Key |
ZERJNAGZUCPHNB-UHFFFAOYSA-N |
Canonical SMILES |
NNNN |
Origin of Product |
United States |
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